molecular formula C21H21N3O B13360458 N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine

N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine

Cat. No.: B13360458
M. Wt: 331.4 g/mol
InChI Key: HUMPHODLCPKEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-methoxyphenyl)-2-(methylamino)benzamide with iodoxybenzoic acid (IBX) and trifluoroacetic acid (TFA) in dimethoxyethane (DME) solvent . The reaction mixture is stirred at room temperature for 18 hours under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX in DME solvent with TFA as a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit CDKs and modulate inflammatory pathways makes it a promising candidate for further drug development .

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-propan-2-ylbenzo[g]indazol-3-amine

InChI

InChI=1S/C21H21N3O/c1-14(2)22-21-19-13-8-15-6-4-5-7-18(15)20(19)23-24(21)16-9-11-17(25-3)12-10-16/h4-14,22H,1-3H3

InChI Key

HUMPHODLCPKEDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C=CC3=CC=CC=C3C2=NN1C4=CC=C(C=C4)OC

Origin of Product

United States

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